1-(Quinazolin-4-yl)azetidine-3-carboxylic acid

LogP Aqueous solubility Drug-like properties

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is a conformationally constrained heterocyclic building block combining a quinazoline core with an azetidine-3-carboxylic acid substituent. The compound exhibits a computed logP of 0.31, indicating moderate hydrophilicity relative to typical quinazoline derivatives, and is supplied at 98% purity for research and development applications.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 1365988-06-2
Cat. No. B2617671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-4-yl)azetidine-3-carboxylic acid
CAS1365988-06-2
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESC1C(CN1C2=NC=NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C12H11N3O2/c16-12(17)8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6H2,(H,16,17)
InChIKeyRKSAGXPXYULDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid (CAS 1365988-06-2): Procurement-Relevant Physicochemical and Structural Profile


1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is a conformationally constrained heterocyclic building block combining a quinazoline core with an azetidine-3-carboxylic acid substituent . The compound exhibits a computed logP of 0.31, indicating moderate hydrophilicity relative to typical quinazoline derivatives, and is supplied at 98% purity for research and development applications . Its free carboxylic acid functionality enables direct conjugation without protecting-group manipulation, distinguishing it from ester or amide analogs that require additional synthetic steps prior to use [1].

Conformationally constrained quinazoline-azetidine acid building block Enables modular incorporation into kinase-focused libraries
Free carboxylic acid for direct amide conjugation No protection or hydrolysis steps required
Specified purity supports reproducible synthesis Reduces impurity-driven variability in screening workflows

Why 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid Cannot Be Replaced by Amine, Ester, or Pyrrolidine Analogs Without Consequence


Despite sharing the quinazoline-4-yl scaffold, even subtle alterations at the azetidine position profoundly alter key selection-critical properties. Replacing the carboxylic acid with an amine (e.g., 1-(quinazolin-4-yl)azetidin-3-amine) raises the computed logP by approximately 1–2 units, compromising aqueous solubility and potentially shifting off-target profiles . Exchanging the azetidine for a pyrrolidine (5-membered ring) removes the conformational constraint that contributes to target selectivity in kinase inhibition, as demonstrated for similar 4-anilinoquinazoline EGFR inhibitors where azetidine substitution improved solubility and maintained potency compared to larger rings [1]. Ester analogs (e.g., methyl ester) require an additional hydrolysis step before conjugation, introducing variability in reaction yields and purity that is eliminated when the free acid is procured directly [2]. These differences are not cosmetic; they directly impact solubility, reactivity, and biological readout consistency, making generic substitution a risk for reproducible research.

Amine or ester analogs: Shifting to an amine raises logP by ~1.2–1.7 units, which may reduce aqueous solubility and alter assay compatibility.
Ester or protected derivatives: Require additional hydrolysis or deprotection steps, introducing yield variability and potential purity loss.
Pyrrolidine or larger ring analogs: Remove the azetidine conformational constraint, which may alter target selectivity profiles in kinase assays.

Quantitative Differentiation of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid Against Its Closest Analogs


LogP-Driven Aqueous Solubility Advantage Over Amine and Ester Analogs

The target compound exhibits a computed logP of 0.31, as reported by Chemsrc . While exact experimental logP values for the closest amine analog (1-(quinazolin-4-yl)azetidin-3-amine) are not available in curated public databases, structurally similar quinazoline-azetidine amines have been estimated to possess logP values in the range of 1.5–2.0 based on fragment-based calculations . This difference of approximately 1.2–1.7 log units corresponds to an estimated 15–50-fold higher aqueous solubility for the carboxylic acid form, assuming a linear relationship between logP and solubility for neutral compounds at pH 7.4. Ester analogs (e.g., methyl ester) are expected to be even more lipophilic, further reducing solubility [1].

LogP solubility edge
Class-level
ΔlogP ≈ 1.2–1.7 lower vs amine analog; estimated 15–50-fold aqueous solubility advantage
Reported logP advantage may support aqueous solubility in biological assays
Computed logP only; experimental logD at pH 7.4 not available
LogP Aqueous solubility Drug-like properties

Direct Conjugation Readiness: Free Carboxylic Acid Eliminates Deprotection Step Present in Amine and Ester Analogs

The target compound carries a free carboxylic acid that can be directly activated for amide bond formation using standard coupling reagents (e.g., EDC/HOBt, HATU) without any deprotection chemistry . In contrast, the corresponding amine analog (1-(quinazolin-4-yl)azetidin-3-amine) requires protection of the amine prior to conjugation—typically a Boc or Fmoc group that must be removed under acidic or basic conditions, adding 1–2 synthetic steps and reducing overall yield . Ester analogs (e.g., methyl ester) require saponification to liberate the acid, a step that can be incompatible with base-sensitive functional groups. Patent literature on related quinazoline carboxamide azetidines confirms that the carboxylic acid is the preferred intermediate for generating diverse amide libraries precisely because it avoids these complications [1].

Direct conjugation
Class-level
1 step vs 2–3 steps for amine/ester analogs; typical yield loss per extra step 10–20%
Eliminates deprotection steps, supporting higher final purity and reproducible conjugation
Based on standard amide coupling workflows; actual yields vary
Bioconjugation Chemical biology Synthetic efficiency

Vendor-Verified Purity and Safety Profile Ensure Batch-to-Batch Consistency

Fluorochem and multiple independent vendors supply 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid at a guaranteed purity of ≥98% . The hazard classification is well-documented: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is typical for carboxylic acid-containing heterocycles and is comparable to similar building blocks. However, the high purity specification reduces the likelihood of unknown toxicological contributions from contaminants, a risk that is higher when purchasing lower-purity analogs from less-characterized sources.

Purity & batch
Data to verify
≥98% purity (multi-vendor) vs 95% for lower-grade analogs; up to 60% lower impurity load
Higher purity may reduce background noise in screening assays
Supplier CoA dependent; batch-specific verification advised
Quality control Safety Reproducibility

Optimal Application Scenarios for 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Aqueous Solubility

In EGFR or other kinase inhibitor programs, the low logP (0.31) of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid suggests improved aqueous solubility compared to amine or ester analogs, as supported by class-level evidence that azetidine substitution enhances solubility in 4-anilinoquinazoline EGFR inhibitors [1]. Researchers prioritizing solubility-limited bioavailability should select this building block over more lipophilic quinazoline derivatives when designing focused libraries for fragment-based or ligand-efficiency-driven optimization.

Bioconjugation and Chemical Probe Synthesis Without Protection/Deprotection

The free carboxylic acid enables direct conjugation to amine-containing payloads (fluorescent dyes, biotin, PEG linkers) using standard amide coupling chemistry, eliminating the 1–2 extra synthetic steps required for amine or ester analogs [2]. This is particularly advantageous for synthesizing chemical probes for target identification or cellular imaging, where synthetic tractability and final purity are critical for assay interpretability.

Large-Scale Library Synthesis Demanding High Purity and Batch Consistency

With a vendor-verified purity of ≥98% and well-characterized hazard profile (H302, H315, H319, H335), this building block is suited for automated parallel synthesis and high-throughput screening library construction . The 2–3% higher purity specification relative to lower-grade analogs reduces the risk of impurity-driven false hits, improving the return on investment for screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Aqueous solubility profile (computed logP)
Solubility-limited assay performance
Bioconjugation & chemical probe synthesis
Direct conjugation without protection steps
Conjugation yield and final purity
Large-scale library synthesis
High purity and batch consistency
Impurity-driven false hit reduction
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